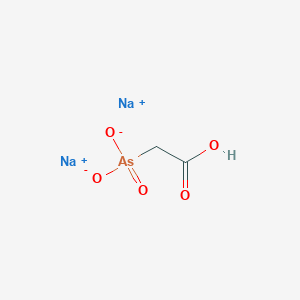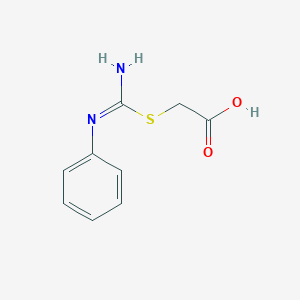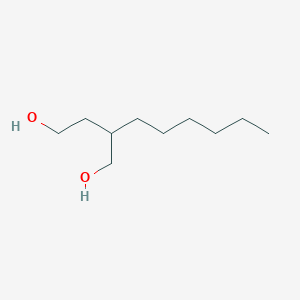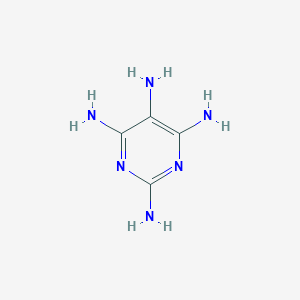
2,4,5,6-四氨基嘧啶
描述
2,4,5,6-Tetraaminopyrimidine is a heterocyclic organic compound with the molecular formula C4H8N6. It is a derivative of pyrimidine, characterized by the presence of four amino groups attached to the carbon atoms at positions 2, 4, 5, and 6 of the pyrimidine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学研究应用
2,4,5,6-Tetraaminopyrimidine has several scientific research applications:
作用机制
Target of Action
2,4,5,6-Tetraaminopyrimidine is primarily used as an intermediate in the synthesis of anti-cancer drugs . It is involved in the production of Methotrexate and Fludarabine , which are known to target rapidly dividing cells, such as cancer cells .
Mode of Action
Methotrexate inhibits the enzyme dihydrofolate reductase, preventing the synthesis of DNA, RNA, thymidylates, and proteins . Fludarabine is a purine analog that interferes with DNA synthesis by inhibiting ribonucleotide reductase .
Biochemical Pathways
2,4,5,6-Tetraaminopyrimidine is involved in the biochemical pathways of the anti-cancer drugs it helps synthesize. Methotrexate affects the folate pathway, while Fludarabine impacts the purine synthesis pathway .
Pharmacokinetics
The ADME properties of the resulting drugs, Methotrexate and Fludarabine, are well-documented .
Result of Action
As an intermediate in the synthesis of Methotrexate and Fludarabine, 2,4,5,6-Tetraaminopyrimidine contributes to their anti-cancer effects. These drugs inhibit cell growth and division, leading to the death of cancer cells .
Action Environment
The action of 2,4,5,6-Tetraaminopyrimidine is influenced by the conditions of the chemical reactions it is involved in during drug synthesis. Factors such as temperature, pH, and the presence of other reactants can affect its reactivity and the yield of the final drug product .
准备方法
Synthetic Routes and Reaction Conditions
2,4,5,6-Tetraaminopyrimidine can be synthesized through several methods. One common method involves the reduction of 2,4,6-triamino-5-nitrosopyrimidine. This reduction can be achieved using different reducing agents such as zinc dust in the presence of an acid, or sodium dithionite. The reaction typically occurs in an aqueous medium at temperatures ranging from 20°C to 65°C .
Another method involves the hydrogenation of 2,4,6-triamino-5-phenylazopyrimidine in the presence of a palladium on carbon catalyst. This reaction is carried out in water or alcohol at temperatures between 50°C and 180°C under an excess pressure of 0 to 60 bar .
Industrial Production Methods
Industrial production of 2,4,5,6-tetraaminopyrimidine often follows similar synthetic routes but on a larger scale. The choice of reducing agent and reaction conditions may vary depending on the desired yield and purity of the final product. The use of catalysts and controlled reaction environments ensures efficient production.
化学反应分析
Types of Reactions
2,4,5,6-Tetraaminopyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions typically involve the conversion of nitroso or azo groups to amino groups.
Substitution: The amino groups in 2,4,5,6-tetraaminopyrimidine can participate in substitution reactions, leading to the formation of various substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc dust and sodium dithionite are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while substitution reactions can produce a wide range of substituted pyrimidines.
相似化合物的比较
Similar Compounds
2,4,6-Triaminopyrimidine: This compound has three amino groups and is a precursor in the synthesis of 2,4,5,6-tetraaminopyrimidine.
2,4-Diaminopyrimidine: With two amino groups, this compound is used in various chemical syntheses.
2,6-Diaminopyrimidine: Another derivative with two amino groups, it is used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
2,4,5,6-Tetraaminopyrimidine is unique due to the presence of four amino groups, which makes it highly reactive and versatile in chemical syntheses. Its ability to undergo multiple types of reactions and form various derivatives sets it apart from other pyrimidine derivatives.
属性
IUPAC Name |
pyrimidine-2,4,5,6-tetramine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6/c5-1-2(6)9-4(8)10-3(1)7/h5H2,(H6,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRKPUQWIFJRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043807 | |
| Record name | tetra-Aminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-74-6 | |
| Record name | Tetraaminopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetra-aminopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tetra-Aminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5,6-tetraaminopyrimidine sulphate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRA-AMINOPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FC717FE5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





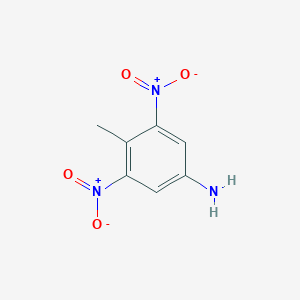
![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)
